N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a combination of imidazole, trifluoromethoxyphenyl, and tetrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by the introduction of the trifluoromethoxyphenyl group. The final step involves the formation of the tetrazole ring and the carboxamide group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxide derivatives, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity or receptor function. The trifluoromethoxyphenyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The tetrazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-imidazol-1-yl)propyl)-3-nitropyridin-4-amine
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
- 1,3,5-tris(1-imidazolyl)benzene
Uniqueness
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the tetrazole ring provides additional binding interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N7O2/c16-15(17,18)27-12-4-2-11(3-5-12)25-22-13(21-23-25)14(26)20-6-1-8-24-9-7-19-10-24/h2-5,7,9-10H,1,6,8H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSBMFJSQPKEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCCCN3C=CN=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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